n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-n-methylaniline
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Overview
Description
N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-N-methylaniline is an organic compound with the molecular formula C15H16ClNOS It is characterized by the presence of a 4-chlorophenyl group, a sulfanyl group, and a methoxy group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-N-methylaniline typically involves the reaction of 4-chlorobenzenethiol with 4-methoxy-N-methylaniline in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 4-chlorobenzenethiol by the reduction of 4-chlorobenzenesulfonyl chloride.
Step 2: Reaction of 4-chlorobenzenethiol with 4-methoxy-N-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-N-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-N-methylaniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Chlorophenyl)sulfanyl]methyl}aniline
- 4-Methoxy-N-methylaniline
- 4-[(4-Chlorophenyl)sulfonyl]-N-methylaniline
Uniqueness
N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-N-methylaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
6632-06-0 |
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Molecular Formula |
C15H16ClNOS |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)sulfanylmethyl]-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C15H16ClNOS/c1-17(13-5-7-14(18-2)8-6-13)11-19-15-9-3-12(16)4-10-15/h3-10H,11H2,1-2H3 |
InChI Key |
VHWYKMYFARSTHU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CSC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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